![molecular formula C16H17N B1281837 2-Tert-butyl-9H-carbazole CAS No. 69386-36-3](/img/structure/B1281837.png)
2-Tert-butyl-9H-carbazole
Overview
Description
2-Tert-butyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is characterized by the presence of a tert-butyl group attached to the carbazole molecule . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .
Synthesis Analysis
The synthesis of alkyl-substituted carbazole derivatives, such as 2-Tert-butyl-9H-carbazole, often involves the alkylation of carbazole with an alkylating agent . For instance, the dialkylcarbazole was synthesized by Friedel-Crafts reaction of 9H-carbazole and tert-butyl chloride catalyzed by zinc (II) chloride .Molecular Structure Analysis
The molecular formula of 2-Tert-butyl-9H-carbazole is C16H17N . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Chemical Reactions Analysis
Carbazole derivatives can be used as antioxidants in the lubricating oil industry . The alkylation of carbazole with 2-chloro-2-methylpropane and 2-bromopropane catalyzed by anhydrous aluminum chloride was studied .Physical And Chemical Properties Analysis
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .Scientific Research Applications
Organic Optoelectronic Materials
2-Tert-butyl-9H-carbazole is a key component in the development of organic optoelectronic materials due to its excellent optoelectronic properties, high charge carrier mobility, and morphological stability . It serves as a building block for molecular, oligomeric, dendrimeric, and polymeric structures that are used in various optoelectronic devices.
Nanodevices
The compound’s derivatives are potential candidates for use in nanodevices. Their electropolymerization can result in polymers with different bandgap energies and conjugation lengths, which are crucial for the performance of nanoscale devices .
Rechargeable Batteries
In the field of rechargeable batteries, 2-Tert-butyl-9H-carbazole derivatives can enhance the electrochemical properties of the battery components. They contribute to the development of materials with high charge carrier mobility, which is essential for efficient energy storage .
Electrochemical Transistors
The derivatives of 2-Tert-butyl-9H-carbazole are used in the synthesis of materials for electrochemical transistors. These materials exhibit high environmental stability and good electrical properties, making them suitable for transistor applications .
Photovoltaic Cells
Carbazole-based materials, including those derived from 2-Tert-butyl-9H-carbazole, are utilized as donor materials in organic solar cells and hole-transport materials in perovskite solar cells. They have been shown to enhance photovoltaic parameters, contributing to more efficient solar energy conversion .
Safety And Hazards
Future Directions
Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .
properties
IUPAC Name |
2-tert-butyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFORZIUGGNDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499227 | |
Record name | 2-tert-Butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-9H-carbazole | |
CAS RN |
69386-36-3 | |
Record name | 2-tert-Butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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